(But-3-YN-2-YL)(ethyl)amine

Catalog No.
S12779154
CAS No.
M.F
C6H11N
M. Wt
97.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(But-3-YN-2-YL)(ethyl)amine

Product Name

(But-3-YN-2-YL)(ethyl)amine

IUPAC Name

N-ethylbut-3-yn-2-amine

Molecular Formula

C6H11N

Molecular Weight

97.16 g/mol

InChI

InChI=1S/C6H11N/c1-4-6(3)7-5-2/h1,6-7H,5H2,2-3H3

InChI Key

QLRHZFZGPBVQQS-UHFFFAOYSA-N

Canonical SMILES

CCNC(C)C#C

(But-3-YN-2-YL)(ethyl)amine, with the chemical formula C6H11NC_6H_{11}N and CAS number 761000-48-0, is an organic compound characterized by the presence of a but-3-yn-2-yl group attached to an ethylamine structure. This compound features a terminal alkyne and an amine functional group, which contribute to its reactivity and potential applications in various fields, including medicinal chemistry and materials science .

  • Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids using oxidizing agents such as potassium permanganate or ozone.
  • Reduction: The alkyne can undergo hydrogenation to yield alkenes or alkanes, typically using catalysts like palladium on carbon.
  • Substitution: The amine group can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups under suitable conditions.

Common Reagents and Conditions

Reaction TypeReagentsConditions
OxidationPotassium permanganate (KMnO₄), ozone (O₃)Basic or neutral medium
ReductionHydrogen gas (H₂) with palladium on carbon (Pd/C)Catalytic hydrogenation
SubstitutionAlkyl halides, acyl chloridesNucleophilic substitution conditions

The biological activity of (but-3-yn-2-yl)(ethyl)amine may include interactions with enzymes and receptors due to its functional groups. In medicinal chemistry, compounds with similar structures have been studied for their potential as enzyme inhibitors. The alkyne moiety can form covalent bonds with nucleophilic residues in enzymes, while the amine group may participate in hydrogen bonding and electrostatic interactions.

Synthesis of (but-3-yn-2-yl)(ethyl)amine typically involves the reaction of but-3-yn-2-ol with ethylamine. This reaction can be facilitated under basic conditions using sodium hydroxide or potassium hydroxide, which deprotonates the amine, enhancing its nucleophilicity.

Industrial Production Methods

In industrial settings, continuous flow reactors can be employed for the synthesis of this compound. These reactors allow for precise control over reaction conditions such as temperature and pressure, leading to improved yields and purity. Additionally, the use of transition metal catalysts can enhance reaction efficiency.

(but-3-yn-2-yl)(ethyl)amine is utilized in various applications:

  • Medicinal Chemistry: Potential use as an enzyme inhibitor or in drug development due to its reactive functional groups.
  • Material Science: Used in the synthesis of polymers or other materials where alkyne functionalities are beneficial.
  • Chemical Probes: Its unique structure may serve as a building block for creating probes in biochemical research .

Similar Compounds

  • But-3-yn-1-amine: Similar structure but with the amine group attached to the terminal carbon of the alkyne.
  • But-2-yn-1-amine: Contains an alkyne at a different position within the carbon chain.
  • Ethylamine: A simpler structure lacking the alkyne group, limiting its versatility in synthetic applications.

Uniqueness

(but-3-yn-2-y)(ethyl)amine is unique due to its combination of both an alkyne and an amine group, which allows for a wide range of

XLogP3

0.7

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

97.089149355 g/mol

Monoisotopic Mass

97.089149355 g/mol

Heavy Atom Count

7

Dates

Last modified: 08-09-2024

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